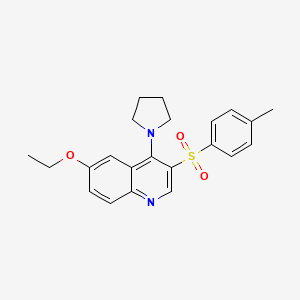

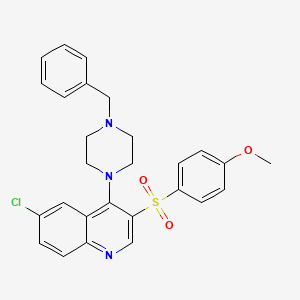

6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in various fields.

Scientific Research Applications

Selective Enzyme Inhibitors

6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline derivatives have been explored for their potential as selective enzyme inhibitors. For instance, studies on heteroaryl substituted tetrahydropyrroloquinolinones, closely related to the chemical structure , have highlighted their effectiveness as inhibitors of aldosterone synthase (CYP11B2). This enzyme is a promising target for the treatment of conditions like hyperaldosteronism, congestive heart failure, and myocardial fibrosis. These compounds exhibit high selectivity and potency, providing insights into fine-tuning the selectivity of CYP11B2 inhibitors, which is crucial for developing targeted therapies for various syndromes and metabolic disorders (Lucas et al., 2011).

Organic Synthesis and Heterocyclic Compounds

The compound and its derivatives are utilized in the synthesis of a wide range of heterocyclic systems. For example, research into the regioselective reductions of 3-aminosuccinimides has opened pathways to synthesizing novel pyrrolo[3,2-c]isoquinolines, demonstrating the compound's utility in generating new heterocyclic systems with potential pharmacological activities (Brière et al., 1997). Additionally, the synthesis of cyclopentene-fused pyrroloisoquinolinone derivatives via N-acyliminium ion cyclization showcases the versatility of this compound in constructing complex heterocyclic frameworks, which are essential in drug discovery and development (Hwang et al., 2002).

Anticancer Lead Compounds

Derivatives of this compound have been designed and synthesized with an eye towards anticancer activity. Notably, compounds that structurally mimic or are inspired by its framework have shown significant antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds as leads in cancer therapy. For example, a study on indole-2-carboxylate derivatives, influenced by the chemical backbone of pyrroloquinoline quinone (PQQ), revealed compounds with potent antiproliferative effects, indicating the value of this scaffold in developing new anticancer agents (Ji et al., 2014).

properties

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-3-27-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)28(25,26)18-9-6-16(2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOQBUYHYOAAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)

![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/no-structure.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)

![2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)